molecular formula C16H13ClN2O B11972692 2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11972692
M. Wt: 284.74 g/mol
InChI Key: OQRQOBGYMRSPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the fusion of a benzene ring with an oxazine ring

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example, in its anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives, such as 3,4-dihydro-2H-1,3-benzoxazine and 3-phenyl-2,4-dihydro-1,3-benzoxazine . These compounds share structural similarities but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substituents and the resulting properties, which can be tailored for specific uses.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)14-9-15-13-3-1-2-4-16(13)20-10-19(15)18-14/h1-8,15H,9-10H2

InChI Key

OQRQOBGYMRSPGX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OCN2N=C1C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.